molecular formula C17H31BrN4O3Si B11821975 tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate

tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B11821975
M. Wt: 447.4 g/mol
InChI Key: BLVDJYNYIZJPMG-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate: is a complex organic compound that belongs to the class of triazolopyrazines

Preparation Methods

The synthesis of tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

Scientific Research Applications

tert-Butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the dimethylsilyloxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound can participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate include:

These compounds share structural similarities, such as the presence of tert-butyl and dimethylsilyloxy groups, but differ in their core structures and specific applications.

Properties

Molecular Formula

C17H31BrN4O3Si

Molecular Weight

447.4 g/mol

IUPAC Name

tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C17H31BrN4O3Si/c1-16(2,3)13(25-26(7)8)11-10-22-12(14(18)19-20-22)9-21(11)15(23)24-17(4,5)6/h11,13,26H,9-10H2,1-8H3

InChI Key

BLVDJYNYIZJPMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1CN2C(=C(N=N2)Br)CN1C(=O)OC(C)(C)C)O[SiH](C)C

Origin of Product

United States

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